molecular formula C27H24N2O3S3 B2627190 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide CAS No. 329910-02-3

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide

Cat. No. B2627190
CAS RN: 329910-02-3
M. Wt: 520.68
InChI Key: FJUHBJSLPALLAR-UHFFFAOYSA-N
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Description

The compound is part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide that were designed and synthesized for anticonvulsant activity and neurotoxicity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed, but the specific structure of this compound is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied , but the specific reactions for this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed , but specific properties for this compound are not provided in the available resources.

Scientific Research Applications

1. Photodynamic Therapy Applications

  • The compound has shown potential in photodynamic therapy, particularly for treating cancer. A study highlights the synthesis of a zinc phthalocyanine with benzenesulfonamide derivative groups, demonstrating its usefulness as a photosensitizer in photodynamic therapy due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

2. Electroluminescent Properties for OLEDs

  • Benzothiazole derivatives, such as the one mentioned, have been synthesized for use in organic light-emitting diodes (OLEDs). Their electroluminescent properties and applications in OLEDs were investigated, showing potential for improving display technologies (Fu et al., 2009).

3. Antidiabetic Activity

  • Some derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide have shown significant antidiabetic activity, suggesting potential applications in diabetes treatment. These compounds were evaluated for their in vivo antidiabetic activity and as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors (Moreno-Díaz et al., 2008).

4. Anticonvulsant Evaluation

  • Research has been conducted on benzothiazol-2-yl hydrazones/acetohydrazones for their anticonvulsant activity. This suggests the potential use of such compounds in treating epilepsy or related neurological conditions (Kumar et al., 2011).

5. Fluorescent Properties and Crystal Forms

  • The compound has been studied for its fluorescent properties, which are significant in solid state under UV light. This makes it useful in applications that require fluorescent markers or indicators (Ming, 2002).

6. Antimicrobial Activity

  • New derivatives of benzothiazole have been synthesized and evaluated for their antimicrobial activity, indicating the potential use of these compounds in the development of new antimicrobial agents (Patel & Agravat, 2009).

Mechanism of Action

The compounds in this series have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . This suggests a potential mechanism of action for the compound .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S3/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-24(25(30)20-9-5-4-8-19(20)22)34-26-28-21-10-6-7-11-23(21)33-26/h4-16,29-30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHBJSLPALLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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